molecular formula C8H7ClFN3 B13531352 (5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine

(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B13531352
M. Wt: 199.61 g/mol
InChI Key: ATRSWRGVJNIYDJ-UHFFFAOYSA-N
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Description

(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is a heterocyclic compound that features a benzodiazole ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Amination: The methanamine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for therapeutic development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological activities. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar ring structure but without the chlorine and fluorine substitutions.

    Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Indole: A compound with a fused benzene and pyrrole ring, often used in drug synthesis.

Uniqueness

(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific halogen substitutions, which can significantly alter its chemical and biological properties. These substitutions can enhance its reactivity, stability, and potential bioactivity compared to its analogs.

This detailed article provides a comprehensive overview of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H7ClFN3

Molecular Weight

199.61 g/mol

IUPAC Name

(5-chloro-4-fluoro-1H-benzimidazol-2-yl)methanamine

InChI

InChI=1S/C8H7ClFN3/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2,(H,12,13)

InChI Key

ATRSWRGVJNIYDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CN)F)Cl

Origin of Product

United States

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